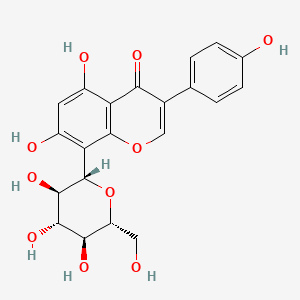

Genisteína 8-C-glucósido

Descripción general

Descripción

Genisteína 8-C-glucósido, comúnmente conocido como G8CG, es un glucósido natural aislado de las flores de Lupinus luteus L. Pertenece a la clase de isoflavonas, que son una subclase de flavonoides. Las isoflavonas son compuestos polifenólicos ampliamente distribuidos en las plantas y son conocidos por sus diversas actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

La genisteína 8-C-glucósido tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para el estudio de las reacciones de glucosilación y la síntesis de glucósidos.

Biología: El compuesto se estudia por sus efectos en los procesos celulares, incluyendo la apoptosis y la despolarización de la membrana mitocondrial.

Medicina: La this compound se está investigando por su potencial como agente quimioterapéutico, particularmente en el tratamiento del cáncer de ovario. .

Mecanismo De Acción

La genisteína 8-C-glucósido ejerce sus efectos a través de varios mecanismos, entre ellos:

Inducción de la apoptosis: El compuesto induce la apoptosis al causar la despolarización de la membrana mitocondrial y generar especies reactivas de oxígeno.

Inducción de la proteína tirosina quinasa: Activa las proteínas tirosina quinasas, lo que lleva al arresto del ciclo celular y la inhibición de la proliferación celular.

Inhibición de la topoisomerasa II del ADN: El compuesto inhibe la topoisomerasa II del ADN, impidiendo la replicación y transcripción del ADN.

Supresión de la actividad de la telomerasa: Suprime la actividad de la telomerasa, lo que lleva al acortamiento de los telómeros y la muerte celular.

Inhibición de la angiogénesis: El compuesto inhibe la angiogénesis, reduciendo el suministro de sangre a los tumores e inhibiendo su crecimiento

Direcciones Futuras

The main positive effects of genistein refer to the protection against cardiovascular diseases and the decrease of the incidence of some types of cancer, especially breast cancer . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . The pharmacological activities resulting from the experimental studies of this review support the traditional uses of genistein .

Análisis Bioquímico

Biochemical Properties

Genistein 8-C-glucoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with protein-tyrosine kinases, leading to the induction of G2/M phase cell cycle arrest and apoptosis . Additionally, genistein 8-C-glucoside inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These interactions highlight its potential as a chemotherapeutic agent.

Cellular Effects

Genistein 8-C-glucoside exerts various effects on different types of cells and cellular processes. In human ovarian carcinoma cells (SK-OV-3), genistein 8-C-glucoside treatment results in the inhibition of cell proliferation, induction of apoptotic cell death, and loss of mitochondrial membrane potential . It also influences cell signaling pathways, gene expression, and cellular metabolism by inducing mitochondrial membrane depolarization and apoptosis . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of genistein 8-C-glucoside involves several key processes. It induces apoptosis through mitochondrial membrane depolarization and activation of caspases . Genistein 8-C-glucoside also inhibits protein-tyrosine kinases, leading to cell cycle arrest in the G2/M phase . Furthermore, it inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These molecular interactions contribute to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of genistein 8-C-glucoside can change over time. Studies have shown that genistein 8-C-glucoside treatment results in a time-dependent decrease in cell proliferation and an increase in apoptotic cell death . Additionally, the stability and degradation of genistein 8-C-glucoside can influence its long-term effects on cellular function. Long-term exposure to genistein 8-C-glucoside has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of genistein 8-C-glucoside vary with different dosages in animal models. At lower doses, genistein 8-C-glucoside has been shown to enhance cognitive performance and reduce oxidative stress in memory impairment models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Genistein 8-C-glucoside is involved in various metabolic pathways, including the shikimate pathway in plants . After ingestion, it undergoes biotransformation processes that direct its bioavailability and further activity . The compound interacts with enzymes such as glycosyltransferases, which catalyze the conversion of genistein to genistein-8-C-glucoside . These metabolic interactions are crucial for its biological activity.

Transport and Distribution

Within cells and tissues, genistein 8-C-glucoside is transported and distributed through specific transporters and binding proteins. It has been shown to affect glucose transport and lipid metabolism, depending on its concentration . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a role in its therapeutic effects.

Subcellular Localization

Genistein 8-C-glucoside exhibits specific subcellular localization, which can affect its activity and function. It has been reported that genistein-8-C-glucoside targets plastids in plant cells . Additionally, the compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. These factors contribute to its overall biological effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La genisteína 8-C-glucósido se puede sintetizar mediante la glucosilación de la genisteína. El proceso implica la reacción de la genisteína con un donador de glucósido adecuado en condiciones ácidas o enzimáticas. La reacción normalmente requiere un catalizador, como un ácido de Lewis o una enzima glucosiltransferasa, para facilitar la formación del enlace glucosídico .

Métodos de producción industrial

La producción industrial de this compound implica la extracción y purificación del compuesto a partir de fuentes vegetales, particularmente de las flores de Lupinus luteus L. El proceso de extracción incluye la extracción con disolventes, seguida de técnicas cromatográficas para aislar y purificar el compuesto. El producto purificado se somete entonces a medidas de control de calidad para garantizar su pureza y potencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La genisteína 8-C-glucósido sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar quinonas y otros productos oxidativos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Los grupos hidroxilo del compuesto pueden sufrir reacciones de sustitución con diversos reactivos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los cloruros de acilo y los haluros de alquilo para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, isoflavonas reducidas y derivados sustituidos de la this compound .

Comparación Con Compuestos Similares

La genisteína 8-C-glucósido es única entre las isoflavonas debido a su patrón específico de glucosilación. Entre los compuestos similares se incluyen:

Genisteína: La forma aglicona de la this compound, conocida por sus propiedades anticancerígenas y antioxidantes.

Daidzeína: Otra isoflavona con actividades biológicas similares pero con diferentes patrones de glucosilación.

Biochanina A: Una isoflavona con similitudes estructurales a la genisteína pero con diferentes actividades biológicas

La this compound destaca por su potente actividad citotóxica y su capacidad para inducir la apoptosis a través de la despolarización de la membrana mitocondrial, lo que la convierte en una candidata prometedora para la terapia del cáncer .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-FFYOZGDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415186 | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66026-80-0 | |

| Record name | Genistein 8-C-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

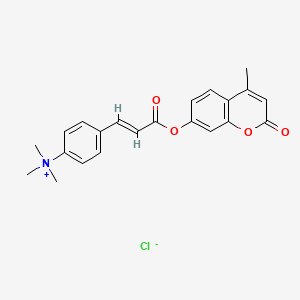

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)